1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride
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Overview
Description
1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound is characterized by its molecular formula C7H13Cl2N3 and is known for its unique structure and properties.
Preparation Methods
The synthesis of 1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylpyrimidine and ethanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the consistency and quality of the final product.
Chemical Reactions Analysis
1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its therapeutic potential and possible applications in drug development.
Industry: The compound is used in various industrial processes and applications.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(5-Methylpyrimidin-2-yl)ethanamine;dihydrochloride can be compared with other similar compounds, such as:
1-(5-Methylpyrimidin-2-yl)ethanamine: The base compound without the dihydrochloride component.
2-(5-Methylpyrimidin-2-yl)ethanamine: A structural isomer with a different position of the ethanamine group.
1-(5-Methylpyrimidin-2-yl)propanamine: A compound with a propanamine group instead of ethanamine.
The uniqueness of this compound lies in its specific structure and properties, which differentiate it from other similar compounds and contribute to its distinct applications and effects.
Properties
IUPAC Name |
1-(5-methylpyrimidin-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-3-9-7(6(2)8)10-4-5;;/h3-4,6H,8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRVVDAZLXTRQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C(C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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